3-Acetylpyridine oxime

Vue d'ensemble

Description

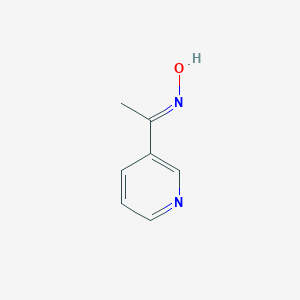

3-Acetylpyridine oxime, also known as 3-APO, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound belongs to the class of oximes, which are organic compounds that contain a nitroso group. 3-APO is a colorless solid that is soluble in water and other organic solvents. It has a molecular formula of C6H7NO2 and a molar mass of 129.12 g/mol.

Applications De Recherche Scientifique

Terpolymerization

3-Acetylpyridine oxime is used in the synthesis of a terpolymer resin involving p-acetylpyridine oxime and p-methylacetophenone with formaldehyde (APOMAF). This is achieved by condensation polymerization in the presence of an acid catalyst . The structure of the terpolymer is elucidated by various techniques such as FT-IR, 1 H NMR, pyrolysis gas chromatography mass spectrometer (Py–GC–MS), nitrogen adsorption/desorption analysis, Ubbelohde viscometer and non-aqueous conductometric titration, TG–DTG and DSC .

Thermal Studies

The thermal degradation of the terpolymer synthesized using 3-Acetylpyridine oxime is studied using various degradation models including the Flynn–Wall–Ozawa (FWO), Kissinger–Akahira–Sunose (KAS), and Friedman methods . The degradation mechanism of the terpolymer is likely limited by at least two-reaction step, the first being associated with the loss of the pendent methyl, acetyl, and oxime groups (side group elimination) while the second mass loss being due to the degradation of the terpolymer backbone (random scission) .

Lipid Imaging

3-Acetylpyridine oxime is used in an on-tissue charge-switching Paternò–Büchi (PB) derivatization method. This method can be used to detect and assign C═C location of glycerophospholipids (GPLs) as well as neutral lipids, such as fatty acids (FAs), under the same experimental workflow using matrix-assisted laser desorption/ionization (MALDI)-MSI .

Disease Research

The on-tissue charge-switching Paternò–Büchi (PB) derivatization method using 3-acetylpyridine oxime has been applied to map the spatial distribution of lipid C═C location isomers in the Alzheimer’s disease (AD) mice model for the first time . This provides a new tool to study the relationships between the distribution of lipid structural diversity and neurodegenerative diseases .

Orientations Futures

Mécanisme D'action

Target of Action

3-Acetylpyridine Oxime primarily targets the 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of L-lysine, L-methionine, and L-threonine from aspartate .

Mode of Action

The compound interacts with its target by serving as an electron carrier, being alternately oxidized and reduced . This interaction results in changes in the enzymatic reactions where it is involved .

Biochemical Pathways

3-Acetylpyridine Oxime affects the biochemical pathways involving the 4-hydroxy-tetrahydrodipicolinate reductase enzyme . The downstream effects of this interaction include changes in the biosynthesis of certain amino acids .

Pharmacokinetics

It is known that the agent-specific reactivating potency of an oxime and the inhibitory potency of an organophosphorus compound are decisive for the required therapeutic oxime concentration . This indicates that the necessary oxime concentration will vary for different organophosphorus compounds .

Result of Action

The molecular and cellular effects of 3-Acetylpyridine Oxime’s action include changes in the enzymatic reactions where it serves as an electron carrier . These changes can affect the biosynthesis of certain amino acids .

Action Environment

The action, efficacy, and stability of 3-Acetylpyridine Oxime can be influenced by environmental factors. For instance, the neurotoxin 3-Acetylpyridine is converted into a SARM1 allosteric activator in neurons to trigger SARM1-dependent axon degeneration and neuronal cell death . In mice, systemic treatment with 3-Acetylpyridine causes rapid SARM1-dependent death, while local application to the peripheral nerve induces SARM1-dependent axon degeneration .

Propriétés

IUPAC Name |

(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRXORUOQNNOKN-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5973-83-1 | |

| Record name | Ketone, methyl 3-pyridyl, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylpyridine oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-pyridinyl)-, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

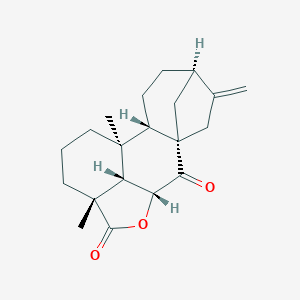

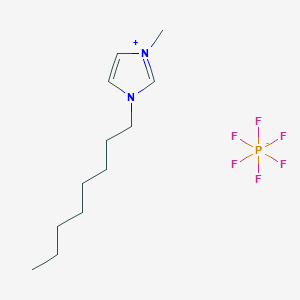

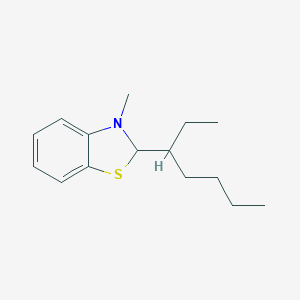

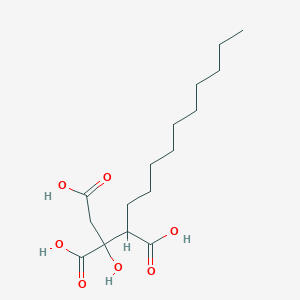

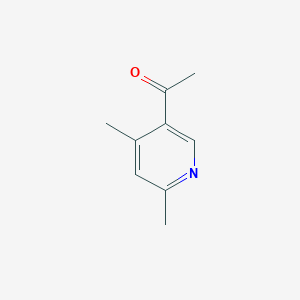

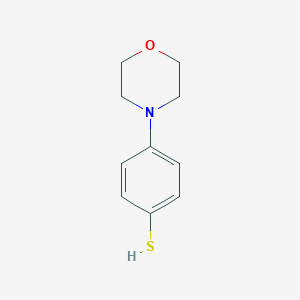

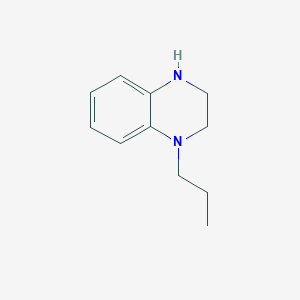

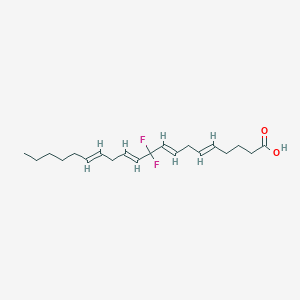

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-acetylpyridine oxime in the synthesis of N-substituted amides described in the abstract?

A1: 3-acetylpyridine oxime serves as a crucial starting material in one of the synthetic routes described for producing the target N-substituted amides []. The process involves reacting 3-acetylpyridine oxime with an alkali metal alkoxide (MOR) followed by Neber rearrangement using an acid like hydrochloric acid. This generates a reaction intermediate, which is subsequently acylated to yield the desired N-substituted amide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)

![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)